Phenovalin

Description

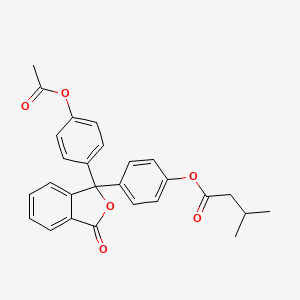

Phenovalin (chemical formula: C₂₀H₁₄O₄; molecular weight: 318.33 g/mol) is a combination laxative composed of two active derivatives of phenolphthalein: Phenolphthalein Isovaleryl and Acetyl Phenolphthalein . Historically, it was marketed as a stimulant laxative to treat constipation by increasing intestinal motility through irritation of the colonic mucosa. Its mechanism involves stimulating the enteric nervous system, leading to fluid secretion and accelerated bowel movements .

This compound was available in powdered formulations, with solubility profiles varying across solvents such as ethanol (0.2 g/mL), acetone (0.2 g/3 mL), and methanol . However, it has been deregistered in multiple regions, including Taiwan, due to safety concerns linked to its structural similarity to phenolphthalein, which was withdrawn globally for carcinogenic risks .

Properties

CAS No. |

37721-39-4 |

|---|---|

Molecular Formula |

C27H24O6 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

[4-[1-(4-acetyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] 3-methylbutanoate |

InChI |

InChI=1S/C27H24O6/c1-17(2)16-25(29)32-22-14-10-20(11-15-22)27(19-8-12-21(13-9-19)31-18(3)28)24-7-5-4-6-23(24)26(30)33-27/h4-15,17H,16H2,1-3H3 |

InChI Key |

GUZHGXLJWYBCQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenovalin can be synthesized through several synthetic routes. One common method involves the esterification of 3-methylbutanoic acid with 4-(1-(4-acetyloxyphenyl)-1,3-dihydro-3-oxo-1-isobenzofuranyl)phenol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenovalin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: The reduction of this compound can yield hydroquinones, which have significant biological and industrial applications.

Substitution: Electrophilic aromatic substitution reactions are common with this compound, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine and nitric acid are used under controlled conditions to achieve selective substitution.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated and nitrated derivatives

Scientific Research Applications

Phenovalin has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

Medicine: Explored for its laxative effects and potential therapeutic applications in treating gastrointestinal disorders.

Industry: Utilized in the production of polymers and resins due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenovalin involves its interaction with specific molecular targets and pathways. In biological systems, this compound is believed to exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation. The compound’s phenolic structure allows it to scavenge free radicals and reduce oxidative damage, contributing to its antioxidant properties .

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Properties

| Property | This compound | Phenolphthalein | Bisacodyl |

|---|---|---|---|

| Molecular Formula | C₂₀H₁₄O₄ | C₂₀H₁₄O₄ | C₂₂H₁₉NO₄ |

| Molecular Weight (g/mol) | 318.33 | 318.33 | 361.39 |

| Primary Components | Phenolphthalein Isovaleryl, Acetyl Phenolphthalein | Single phenolphthalein backbone | Diphenylmethane derivative |

| Solubility (Ethanol) | 0.2 g/mL | 1 g/15 mL | 1 g/11 mL |

| Therapeutic Use | Laxative | Laxative (discontinued) | Laxative |

Key Observations :

- This compound and phenolphthalein share identical molecular formulas but differ in substituent groups, affecting solubility and metabolic pathways .

- Bisacodyl, though structurally distinct (diphenylmethane backbone), shares a similar stimulant laxative mechanism .

Pharmacological and Clinical Comparisons

Key Findings :

Safety: this compound’s deregistration aligns with phenolphthalein’s withdrawal due to genotoxicity risks. Bisacodyl remains in use but carries warnings about electrolyte disturbances .

Metabolism: this compound’s acetyl and isovaleryl groups may slow hydrolysis, prolonging activity compared to phenolphthalein. Bisacodyl requires enzymatic activation in the gut, reducing systemic toxicity .

Research and Regulatory Perspectives

- This compound: Limited clinical data exist due to its discontinuation. Older studies suggest efficacy in acute constipation but lack long-term safety analyses .

- Phenolphthalein: Withdrawal was driven by rodent studies showing tumorigenicity at high doses, raising concerns about structural analogs like this compound .

- Bisacodyl: Modern studies support its short-term use, with meta-analyses indicating a lower risk of carcinogenicity compared to phenolphthalein derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.